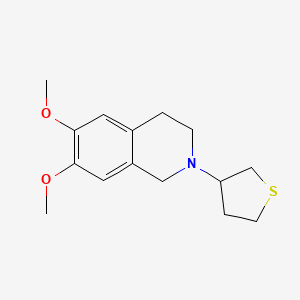
6,7-Dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C15H21NO2S and its molecular weight is 279.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6,7-Dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities, particularly as a ligand for sigma receptors and its implications in cancer therapy and antiviral activity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C13H15N1O2S
- Molecular Weight : 235.33 g/mol
- CAS Number : 521984-48-5
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interactions with sigma receptors and its potential as an anticancer and antiviral agent.
Sigma Receptor Binding
Research indicates that derivatives of tetrahydroisoquinoline, including 6,7-dimethoxy variants, exhibit significant binding affinity for sigma receptors. These receptors are implicated in various physiological processes and are over-expressed in many cancers:
- Sigma-1 and Sigma-2 Receptors : Studies show that compounds with modifications at the 6 and 7 positions demonstrate selective binding to sigma-2 receptors with Ki values ranging from 5 to 6 nM. This selectivity is crucial as sigma-2 receptors are often linked to tumor proliferation while showing low expression in normal tissues .
Anticancer Activity
The anticancer potential has been explored through various in vitro studies:
- Cell Lines Tested : Compounds have shown moderate cytotoxic effects against human liver (Huh-7) and esophageal (KYSE-140) cancer cell lines.
- Mechanism of Action : The anticancer activity is not solely correlated with sigma receptor affinity but may involve multiple pathways including apoptosis induction and cell cycle arrest .
Antiviral Activity
Recent studies have also evaluated the efficacy of 6,7-dimethoxy tetrahydroisoquinoline derivatives against HIV:
- Inhibition of HIV Reverse Transcriptase : A series of synthesized analogues demonstrated promising inhibition rates against HIV-1 reverse transcriptase (RT), with some compounds achieving over 70% inhibition at specific concentrations. For instance, compounds 8h and 8l exhibited inhibition rates of 74.82% and 72.58%, respectively .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications affect biological activity:
| Compound | Substitution | % Inhibition (at 100 µM) |
|---|---|---|
| 5a | None | 34.32 |
| 5d | p-Methyl | 52.46 |
| 5f | p-Methoxy | 56.23 |
| 8h | Thiolane | 74.82 |
These findings suggest that electron-donating groups enhance activity against HIV RT while also influencing sigma receptor binding .
Case Studies
Several case studies highlight the compound's potential:
- Study on Cancer Cell Lines : A study evaluated the effectiveness of various tetrahydroisoquinoline derivatives against Huh-7 cells and identified several candidates with significant growth inhibition.
- Antiviral Efficacy Assessment : Another study focused on synthesizing new derivatives aimed at inhibiting HIV RT, revealing that certain structural modifications led to enhanced antiviral potency.
特性
IUPAC Name |
6,7-dimethoxy-2-(thiolan-3-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-17-14-7-11-3-5-16(13-4-6-19-10-13)9-12(11)8-15(14)18-2/h7-8,13H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFQUVCQJFGWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3CCSC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














